molecular formula C11H10BrCl2NOS B3018157 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride CAS No. 1052530-78-5

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride

Cat. No. B3018157
CAS RN: 1052530-78-5
M. Wt: 355.07
InChI Key: FCBRBGAFRAPDLN-UHFFFAOYSA-N
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Description

The compound "2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride" is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. The presence of bromo, methoxy, and chloromethyl functional groups suggests that this compound could be a versatile intermediate for further chemical transformations, potentially useful in the synthesis of various bioactive molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thiourea derivatives, as seen in the preparation of 2-aminothiazole derivatives . Similarly, brominated trihalomethylenones have been used as precursors in the synthesis of pyrazole derivatives, indicating that brominated compounds can be versatile starting materials for heterocyclic synthesis . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . These techniques allow for the determination of the substitution pattern on the thiazole ring and the identification of functional groups present in the molecule. X-ray diffraction can also be used to establish the crystal structure of the compound, providing insight into its stereochemistry and conformation .

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with hydrazine or phenylhydrazine to form thiazolopyridazine derivatives . Brominated compounds, such as those mentioned in the papers, can participate in nucleophilic substitution reactions to yield alkoxy-, propylthio-, and amino-substituted derivatives . These reactions demonstrate the reactivity of the bromo and methoxy groups, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the thiazole ring. The presence of electron-withdrawing groups like bromo and chloromethyl may affect the compound's reactivity towards nucleophiles and electrophiles. The methoxy group could confer increased solubility in organic solvents. The analgesic, antifungal, antibacterial, and antiproliferative activities of some thiazole derivatives have been evaluated, indicating potential pharmacological applications .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Researchers have explored the synthesis of thiazole derivatives, including compounds similar to 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride, for their potential anticonvulsant activities. One study reported a smooth one-step synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, with some compounds showing promising anticonvulsant activity, recommending further studies in this direction (K. K. Vijaya Raj & B. Narayana, 2006).

Photodynamic Therapy for Cancer Treatment

Another study focused on the synthesis and characterization of new zinc phthalocyanine compounds, highlighting their high singlet oxygen quantum yield. These properties make them useful as photosensitizers in photodynamic therapy, a treatment for cancer. The study suggests that these compounds have significant potential for Type II mechanisms in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antiproliferative Activity

Further research into thiazole derivatives synthesized from 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles showed antiproliferative activity against certain cell lines, indicating potential applications in cancer research. One particular compound exhibited promising results, suggesting its further evaluation as an antiproliferative agent (B. Narayana, K. K. V. Raj, & B. Sarojini, 2010).

Electrochemical Applications

Another avenue of research involves the electrochemical polymerization of thiazole derivatives. One study investigated the electrochemical oxidative polymerization of a thiazole derivative, focusing on various reaction parameters to characterize the obtained polymer films. This research provides insights into the applications of thiazole derivatives in creating polymeric materials with potential uses in electronics and materials science (S. M. Sayyah, S. M. Kamal, & S. A. Abd El-Rehim, 2006).

Antidiabetic Drug Development

The quest for new antidiabetic drugs has also seen the synthesis of thiazole derivatives. A study synthesized arylidenehydrazinyl-4-methoxyphenyl)thiazoles, which were evaluated for their alpha-amylase inhibition potential, antiglycation, and antioxidant abilities. One compound emerged as a lead molecule against α-amylase inhibition, showing promise as a therapeutic drug for managing type II diabetes complications (Hasnain Mehmood et al., 2022).

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNOS.ClH/c1-15-10-3-2-7(12)4-9(10)11-14-8(5-13)6-16-11;/h2-4,6H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBRBGAFRAPDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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